![molecular formula C14H8F3N3O B7891549 7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one](/img/structure/B7891549.png)
7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields. The compound’s structure and reactivity make it a valuable subject of study in chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [additional reagents].
Step 3: Final purification and isolation of “this compound”.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Large-scale reactors: for the initial synthesis.
Continuous flow systems: to maintain consistent reaction conditions.
Advanced purification techniques: such as crystallization or chromatography.
Types of Reactions:
Oxidation: “this compound” undergoes oxidation reactions in the presence of oxidizing agents like [specific oxidants].
Reduction: Reduction reactions involve reducing agents such as [specific reductants].
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: [Specific oxidants], temperature, and solvent conditions.
Reduction: [Specific reductants], pressure, and catalyst presence.
Substitution: [Specific nucleophiles or electrophiles], solvent, and temperature.
Major Products:
Oxidation Products: [List of major oxidation products].
Reduction Products: [List of major reduction products].
Substitution Products: [List of major substitution products].
Wissenschaftliche Forschungsanwendungen
“7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its role in drug development and disease treatment.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Wirkmechanismus
The mechanism by which “7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” exerts its effects involves:
Molecular Targets: Specific proteins, enzymes, or receptors that the compound interacts with.
Pathways Involved: The biochemical pathways influenced by the compound’s activity, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
“7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: [List of similar compounds].
Comparison: Differences in structure, reactivity, and applications that make “this compound” distinct.
This detailed article provides a comprehensive overview of “this compound,” covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)10-2-1-5-18-12(10)8-3-4-9-11(6-8)19-7-20-13(9)21/h1-7H,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLXRHFEOHUNLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=O)N=CN3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=O)N=CN3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
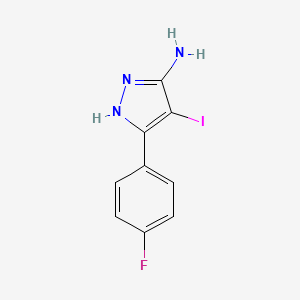
![4-Chloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B7891475.png)
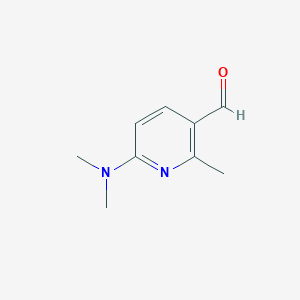
![4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B7891482.png)
![N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide](/img/structure/B7891497.png)
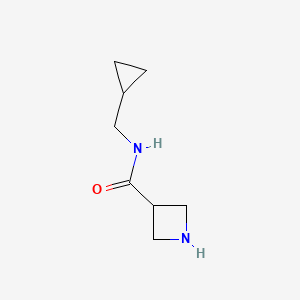
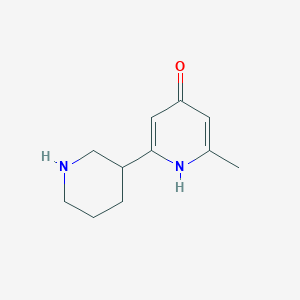
![3-Piperidin-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide](/img/structure/B7891516.png)
![3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B7891522.png)

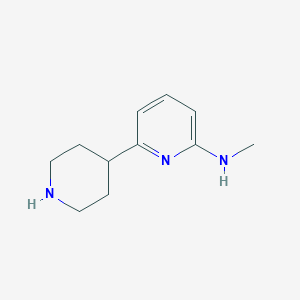
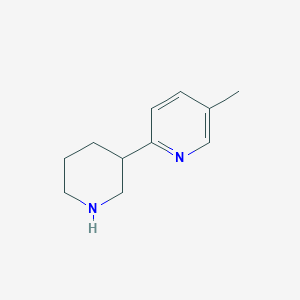
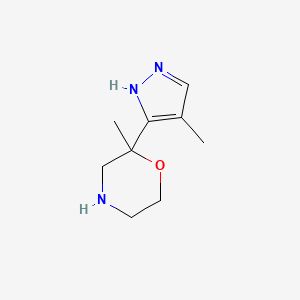
![(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B7891547.png)
